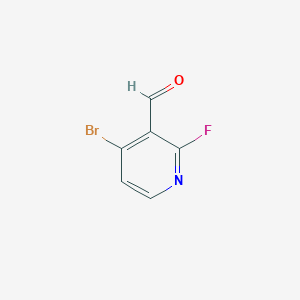

4-Bromo-2-fluoro-3-formylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-2-fluoro-3-formylpyridine is a halogenated pyridine derivative that is of interest in the field of organic synthesis due to its potential as a building block for various chemical compounds, including pharmaceuticals and materials for electronic devices. The presence of both bromine and fluorine atoms on the pyridine ring makes it a versatile intermediate for further functionalization through various chemical reactions.

Synthesis Analysis

The synthesis of halogenated pyridines, including compounds similar to 4-Bromo-2-fluoro-3-formylpyridine, has been explored in several studies. For instance, the siloxane-based cross-coupling of bromopyridine derivatives has been demonstrated, which could potentially be applied to the synthesis of 4-Bromo-2-fluoro-3-formylpyridine . Additionally, the chemoselective functionalization of halopyridines has been reported, which may provide insights into the selective introduction of functional groups onto the pyridine ring . Novel synthetic pathways based on 2-fluoroallylic alcohols have also been developed for the synthesis of fluoropyridines, which could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of halogenated pyridines is crucial for their reactivity and physical properties. Studies on the molecular structure and vibrational spectra of related compounds, such as 3-and 4-amino-2-bromopyridine, have been conducted using density functional methods, which could be relevant for understanding the structure of 4-Bromo-2-fluoro-3-formylpyridine . Additionally, the synthesis and structural analysis of copper(II) halide complexes with 4-amino-2-fluoropyridine provide insights into the coordination chemistry of fluoropyridines .

Chemical Reactions Analysis

The reactivity of halogenated pyridines, including 4-Bromo-2-fluoro-3-formylpyridine, can be studied through various chemical reactions. For example, the cross-coupling reactions of bromopyridines to form biaryl adducts are of particular interest . The selective substitution reactions of halopyridines, such as the amination of 5-bromo-2-chloro-3-fluoropyridine, are also relevant for understanding the chemical behavior of 4-Bromo-2-fluoro-3-formylpyridine . Furthermore, the synthesis of pentasubstituted pyridines using halogen dance reactions could provide a method for the functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-fluoro-3-formylpyridine are influenced by its molecular structure. The presence of halogen atoms is likely to affect its boiling point, melting point, solubility, and stability. The photophysical properties of related compounds, such as a terpyridine-diphenylacetylene hybrid fluorophore, have been studied, which may shed light on the luminescent properties of halogenated pyridines . Additionally, the synthesis of a related compound, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, provides information on the potential biological activity of halogenated pyridines10.

Applications De Recherche Scientifique

Synthesis of Complex Molecules

4-Bromo-2-fluoro-3-formylpyridine serves as a versatile intermediate in the synthesis of various complex molecules. It's utilized in the generation of pentasubstituted pyridines with functionalities that are essential for further chemical manipulations. This process is crucial for creating building blocks in medicinal chemistry, highlighting the compound's significance in drug development and synthesis of complex organic structures (Wu et al., 2022).

Facilitation of Cross-Coupling Reactions

The compound plays a pivotal role in cross-coupling reactions, a fundamental process in organic chemistry. For instance, it's involved in the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid, which is a precursor in the Suzuki reaction. This reaction is a cornerstone in the synthesis of biaryls, compounds that are central to pharmaceuticals and materials science. The ability to generate such derivatives underscores the importance of 4-Bromo-2-fluoro-3-formylpyridine in facilitating versatile chemical transformations (Sutherland & Gallagher, 2003).

Contribution to Heterocyclic Chemistry

4-Bromo-2-fluoro-3-formylpyridine contributes to the development of heterocyclic chemistry, specifically in the synthesis of pyridine derivatives. This is evidenced by its use in generating cyclopentannulated pyridines, which have applications in synthesizing monoterpene alkaloids. These alkaloids are of significant interest due to their potential biological activities and applications in pharmaceuticals (Jones et al., 2000).

Role in the Synthesis of Biologically Active Compounds

The compound is instrumental in the synthesis of highly functionalized derivatives, which are key intermediates in creating biologically active compounds. For instance, its derivatives are used in synthesizing antitumor antibiotics, demonstrating its critical role in drug discovery and development processes (Mcelroy & DeShong, 2003).

Influence on Structural Chemistry

4-Bromo-2-fluoro-3-formylpyridine's derivatives influence structural chemistry, particularly in the synthesis of complexes with specific configurations. For example, it's involved in the preparation of complexes with a diruthenium(2+) core, which are of interest due to their unique structural characteristics and potential applications in catalysis and material science (Schäffler et al., 2006).

Advancement in Radiochemistry

The compound also finds application in radiochemistry, specifically in the development of radiotracers and radiopharmaceuticals for positron emission tomography (PET). This highlights its significance in medical imaging and diagnostic fields, contributing to advancements in health technologies and treatments (Kuhnast et al., 2004).

Safety And Hazards

Propriétés

IUPAC Name |

4-bromo-2-fluoropyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVAZIBHZKWOFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650252 |

Source

|

| Record name | 4-Bromo-2-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluoro-3-formylpyridine | |

CAS RN |

128071-77-2 |

Source

|

| Record name | 4-Bromo-2-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Aminobenzo[d]isoxazol-4-ol](/img/structure/B145147.png)

![[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate](/img/structure/B145178.png)